1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione
Overview
Description
1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione is an anthraquinone derivative, characterized by its unique structure which includes an anthracene core substituted with a hydroxyphenylamino group. This compound is known for its diverse applications in various scientific fields due to its interesting chemical properties and biological activities.
Preparation Methods
The synthesis of 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione typically involves several steps:
Friedel-Crafts Acylation: This method involves the acylation of anthracene to form anthraquinone derivatives.
Hydroxylation: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens, acids, and bases
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. Major products formed include various anthraquinone derivatives with different functional groups .
Scientific Research Applications
1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes, leading to cytotoxic effects. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and cell damage .
Comparison with Similar Compounds
Similar compounds include other anthraquinone derivatives such as:
1,4-Dihydroxyanthraquinone: Known for its use in dye production.
Mitoxantrone: A synthetic anthraquinone used in cancer therapy.
Emodin: A naturally occurring anthraquinone with laxative and antimicrobial properties
1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(4-hydroxyanilino)anthracene-9,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c22-13-10-8-12(9-11-13)21-17-7-3-6-16-18(17)20(24)15-5-2-1-4-14(15)19(16)23/h1-11,21-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVSIIQVYUIGSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241760 | |
Record name | 1-[(4-Hydroxyphenyl)amino]-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50834-31-6 | |
Record name | 1-[(4-Hydroxyphenyl)amino]-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50834-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Hydroxyphenyl)amino]-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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